Reduced Topological Polar Surface Area vs. the Non‑Fluorinated Butyl‑Linker Crystallographic Analog
The target compound demonstrates a TPSA of 107 Ų, which is 9 Ų (7.8 %) lower than the 116 Ų TPSA of tert‑butyl 4‑(4‑sulfamoylphenoxy)butylcarbamate, the direct crystallographic analog co‑crystallized with human CA II (PDB 4RFC) [1][2]. TPSA values below 140 Ų are correlated with high oral bioavailability; the further reduction conferred by the ortho‑fluoro substituent predicts improved passive membrane diffusion relative to the non‑fluorinated comparator [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 107 Ų |
| Comparator Or Baseline | tert‑butyl 4‑(4‑sulfamoylphenoxy)butylcarbamate: 116 Ų |
| Quantified Difference | 9 Ų reduction (7.8 % lower TPSA) |
| Conditions | Computed by Cactvs 3.4.6.11 / 3.4.8.24 (PubChem releases 2019‑2025) |
Why This Matters
Lower TPSA is a well‑validated predictor of superior passive membrane permeability, making the target compound a more favorable scaffold for designing cell‑permeable CA probes or oral drug candidates.
- [1] PubChem Compound Summary CID 121553033, tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate, National Center for Biotechnology Information (2024). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1909325-15-0 View Source
- [2] PubChem Compound Summary CID 86692717, Tert‑Butyl 4‑(4‑Sulfamoylphenoxy)butylcarbamate, National Center for Biotechnology Information (2024). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/86692717 View Source
